1H-Imidazole-1-carboxamide, N-[3-[[[(4,5-dihydro-2-phenyl-1H-imidazol-1-yl)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-4,5-dihydro-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole-1-carboxamide, N-[3-[[[(4,5-dihydro-2-phenyl-1H-imidazol-1-yl)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-4,5-dihydro-2-phenyl- is a complex organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is notable for its intricate structure, which includes multiple functional groups and a cyclohexyl ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-1-carboxamide, N-[3-[[[(4,5-dihydro-2-phenyl-1H-imidazol-1-yl)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-4,5-dihydro-2-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole-1-carboxamide, N-[3-[[[(4,5-dihydro-2-phenyl-1H-imidazol-1-yl)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-4,5-dihydro-2-phenyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: TBHP, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Polar solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles and their derivatives, which can exhibit different chemical and biological properties.
Scientific Research Applications
1H-Imidazole-1-carboxamide, N-[3-[[[(4,5-dihydro-2-phenyl-1H-imidazol-1-yl)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-4,5-dihydro-2-phenyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Imidazole-1-carboxamide, N-[3-[[[(4,5-dihydro-2-phenyl-1H-imidazol-1-yl)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-4,5-dihydro-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1H-Imidazole-1-carboxamide, N-[3-[[[(4,5-dihydro-2-phenyl-1H-imidazol-1-yl)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-4,5-dihydro-2-phenyl- is unique due to its complex structure, which includes multiple functional groups and a cyclohexyl ring
Properties
CAS No. |
68425-99-0 |
---|---|
Molecular Formula |
C30H38N6O2 |
Molecular Weight |
514.7 g/mol |
IUPAC Name |
2-phenyl-N-[[1,3,3-trimethyl-5-[(2-phenyl-4,5-dihydroimidazole-1-carbonyl)amino]cyclohexyl]methyl]-4,5-dihydroimidazole-1-carboxamide |
InChI |
InChI=1S/C30H38N6O2/c1-29(2)18-24(34-28(38)36-17-15-32-26(36)23-12-8-5-9-13-23)19-30(3,20-29)21-33-27(37)35-16-14-31-25(35)22-10-6-4-7-11-22/h4-13,24H,14-21H2,1-3H3,(H,33,37)(H,34,38) |
InChI Key |
UUVJJYOTIWVOBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(C1)(C)CNC(=O)N2CCN=C2C3=CC=CC=C3)NC(=O)N4CCN=C4C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.